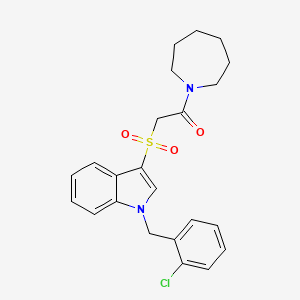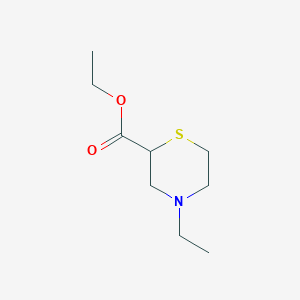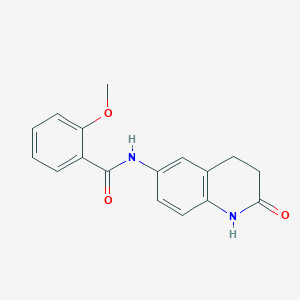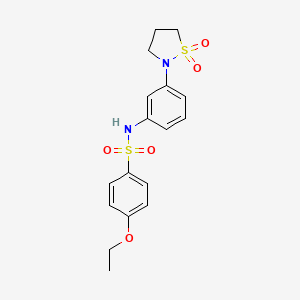
6-Bromo-3-iodo-2-fluoronitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-3-fluoro-4-iodo-2-nitrobenzene is an aromatic compound with the molecular formula C6H2BrFINO2 It is a derivative of benzene, substituted with bromine, fluorine, iodine, and a nitro group
Aplicaciones Científicas De Investigación
1-Bromo-3-fluoro-4-iodo-2-nitrobenzene has several applications in scientific research:
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromo-3-fluoro-4-iodo-2-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The general steps include:
Nitration: Introduction of the nitro group to the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.
Halogenation: Sequential introduction of bromine, fluorine, and iodine substituents through halogenation reactions.
Industrial Production Methods: Industrial production of 1-Bromo-3-fluoro-4-iodo-2-nitrobenzene involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-3-fluoro-4-iodo-2-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions, where the existing substituents influence the position and rate of new substitutions.
Nucleophilic Aromatic Substitution: The nitro group can activate the aromatic ring towards nucleophilic attack, leading to substitution reactions with nucleophiles.
Reduction: The nitro group can be reduced to an amine using reducing agents like tin(II) chloride in hydrochloric acid.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like bromine, iodine monochloride, and catalysts such as iron(III) bromide.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide.
Reduction: Reducing agents like tin(II) chloride or hydrogen gas with a palladium catalyst.
Major Products:
Substitution Products: Depending on the substituent introduced, products can include various halogenated or nitro-substituted benzenes.
Reduction Products: The primary product is the corresponding amine derivative.
Mecanismo De Acción
The mechanism of action of 1-Bromo-3-fluoro-4-iodo-2-nitrobenzene in chemical reactions involves:
Electrophilic Aromatic Substitution: The electrophile forms a sigma-bond with the benzene ring, generating a positively charged benzenonium intermediate.
Nucleophilic Aromatic Substitution: The nucleophile attacks the aromatic ring, forming a negatively charged intermediate, which then loses a leaving group to form the substitution product.
Comparación Con Compuestos Similares
- 1-Bromo-4-nitrobenzene
- 4-Bromo-1-fluoro-2-nitrobenzene
- 2-Bromo-1-fluoro-4-nitrobenzene
Comparison: 1-Bromo-3-fluoro-4-iodo-2-nitrobenzene is unique due to the presence of three different halogens and a nitro group on the benzene ring. This combination of substituents can significantly influence its reactivity and the types of reactions it can undergo compared to similar compounds with fewer or different substituents .
Propiedades
IUPAC Name |
1-bromo-3-fluoro-4-iodo-2-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrFINO2/c7-3-1-2-4(9)5(8)6(3)10(11)12/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPLSEYXNKDAIPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Br)[N+](=O)[O-])F)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrFINO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.89 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(3-phenylpropyl)ethanediamide](/img/structure/B2517580.png)

![N-[(4-Fluorophenyl)methyl]-2-[methyl(prop-2-ynyl)amino]acetamide](/img/structure/B2517585.png)
![N-[(oxolan-2-yl)methyl]-2-(2-{[4-(trifluoromethoxy)phenyl]amino}-1,3-thiazol-4-yl)acetamide](/img/structure/B2517587.png)

![4-fluoro-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide](/img/structure/B2517589.png)
![2'-(4-Chlorophenyl)-7'-methoxy-1-methyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B2517590.png)



